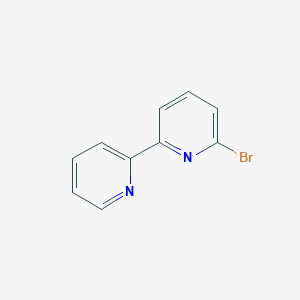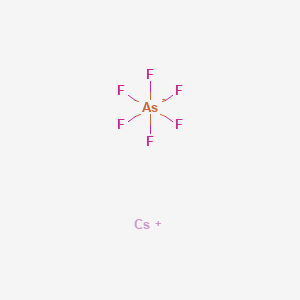
Hexafluoroarsoranuido de cesio
Descripción general
Descripción
Cesium hexafluoroarsoranuide is a chemical compound with the molecular formula AsCsF6. It is known for its unique properties and applications in various fields of science and industry. This compound is highly toxic and requires careful handling and storage.
Aplicaciones Científicas De Investigación
Cesium hexafluoroarsoranuide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its unique properties make it useful in certain biological studies, particularly those involving fluorine chemistry.
Industry: It is used in the production of specialized materials and compounds, particularly in the field of electronics and advanced materials.
Mecanismo De Acción
Target of Action
Cesium hexafluoroarsoranuide, like other cesium compounds, primarily targets cesium ion channels in biological systems . These channels play a crucial role in maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes.
Mode of Action
The compound interacts with its targets through ion exchange mechanisms . Cesium ions from the compound replace other ions (like sodium or potassium) in the ion channels, leading to changes in the electrochemical gradient . This can affect the functioning of the cells and the overall organism.
Biochemical Pathways
Given the role of cesium ions in biological systems, it can be inferred that the compound may affect pathways related toion transport and cellular signaling . The downstream effects could include altered cell function and potentially disrupted communication between cells.
Pharmacokinetics
Based on studies of similar cesium compounds, it can be inferred that the compound is likely to be absorbed into the body, distributed to various tissues (especially those rich in ion channels), and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of cesium hexafluoroarsoranuide’s action would depend on the concentration of the compound and the specific biological system . Potential effects could include changes in cell function due to altered ion gradients, and possibly cytotoxic effects at high concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cesium hexafluoroarsoranuide. For instance, the presence of other ions in the environment could affect the ion exchange process, thereby influencing the compound’s action . Additionally, factors like pH and temperature could potentially affect the stability of the compound.
Análisis Bioquímico
Biochemical Properties
Cesium hexafluoroarsoranuide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with potassium transport systems, acting as an analogue of potassium . This interaction can influence the activity of enzymes that use potassium as a cofactor, such as pyruvate kinase . The nature of these interactions often involves the substitution of potassium ions with cesium ions, leading to alterations in enzyme activity and cellular metabolism.
Cellular Effects
The effects of cesium hexafluoroarsoranuide on various types of cells and cellular processes are profound. It has been observed to suppress cell proliferation by inhibiting cellular metabolism . For instance, in HeLa cells, the addition of cesium hexafluoroarsoranuide leads to an intracellular cation imbalance, affecting the activity of glycolytic enzymes and causing a shift in intracellular pH . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, cesium hexafluoroarsoranuide exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by substituting potassium ions with cesium ions, thereby altering enzyme conformation and activity . Additionally, cesium hexafluoroarsoranuide can affect gene expression by influencing the intracellular ionic environment, which in turn affects transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cesium hexafluoroarsoranuide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that cesium hexafluoroarsoranuide can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to cesium hexafluoroarsoranuide can lead to sustained alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of cesium hexafluoroarsoranuide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of cesium hexafluoroarsoranuide can cause toxicity, affecting various organs and systems in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biomedical research.
Metabolic Pathways
Cesium hexafluoroarsoranuide is involved in several metabolic pathways, primarily through its interaction with potassium transport systems . It can influence metabolic flux and metabolite levels by altering the activity of enzymes that rely on potassium ions . The compound’s ability to mimic potassium allows it to participate in metabolic processes, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of cesium hexafluoroarsoranuide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through potassium channels and other ion transporters . Once inside the cell, cesium hexafluoroarsoranuide can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
Cesium hexafluoroarsoranuide’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of cesium hexafluoroarsoranuide is essential for elucidating its role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium hexafluoroarsoranuide can be synthesized through the reaction of cesium fluoride with arsenic pentafluoride. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
CsF+AsF5→CsAsF6
Industrial Production Methods: Industrial production of cesium hexafluoroarsoranuide involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and safety standards. The process is carried out in specialized facilities equipped with proper ventilation and safety measures to handle the toxic nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Cesium hexafluoroarsoranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different arsenic compounds.
Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like hydrogen or metals in their lower oxidation states.
Substitution: Reagents like alkali metals or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce arsenic pentafluoride, while reduction could yield arsenic trifluoride.
Comparación Con Compuestos Similares
Cesium hexafluoroacetylacetonate: Another cesium compound with similar fluorine chemistry.
Cesium heteropolyacid salts: Known for their catalytic properties in various chemical reactions.
Cesium fluoride: A simpler cesium compound used in many fluorination reactions.
Uniqueness: Cesium hexafluoroarsoranuide is unique due to its specific combination of cesium and arsenic with six fluorine atoms, giving it distinct chemical properties and reactivity compared to other cesium or arsenic compounds.
Propiedades
IUPAC Name |
cesium;hexafluoroarsenic(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsF6.Cs/c2-1(3,4,5,6)7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMLYGMJVBRXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[As-](F)(F)(F)(F)F.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsCsF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557421 | |
| Record name | Caesium hexafluoroarsenate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.81747 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18424-16-3 | |
| Record name | Caesium hexafluoroarsenate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



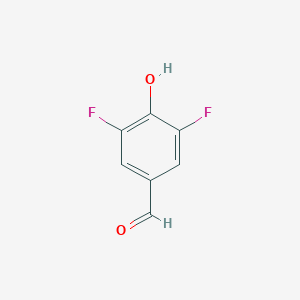
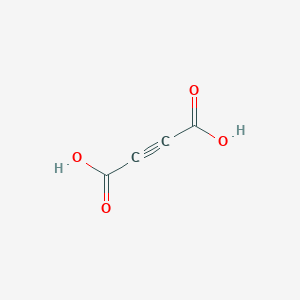

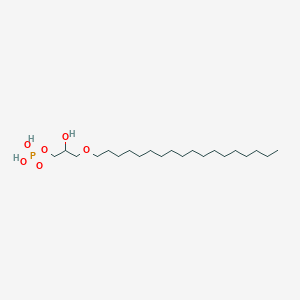

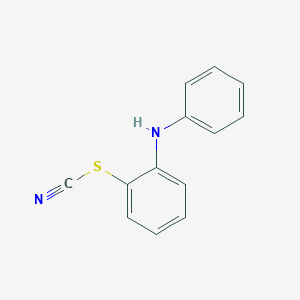
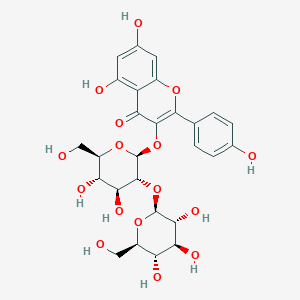
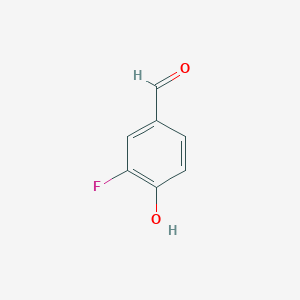
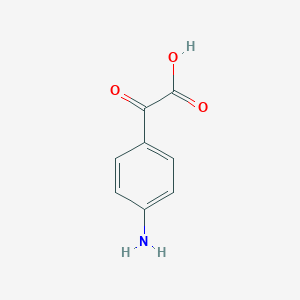
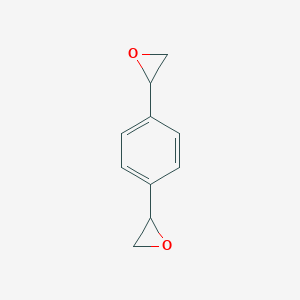
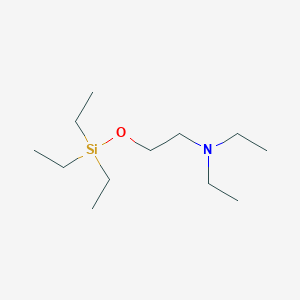
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
